4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a 4-chlorophenyl group attached to a carbamimidate moiety, which is further linked to a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-chlorophenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-Chlorophenyl isocyanate+Methanesulfonyl chloride→4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chlorophenyl carbamate and methanesulfonic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted carbamimidates.
Hydrolysis: 4-Chlorophenyl carbamate and methanesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical tool.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also interact with biological molecules, potentially modifying proteins and other macromolecules through covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl isocyanate
- Methanesulfonyl chloride
- 4-Chlorophenyl carbamate
Uniqueness
4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a sulfonyl and a carbamimidate group allows for versatile chemical transformations and interactions with biological systems.
Eigenschaften
CAS-Nummer |
651306-38-6 |
---|---|
Molekularformel |
C8H9ClN2O4S |
Molekulargewicht |
264.69 g/mol |
IUPAC-Name |
[[amino-(4-chlorophenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C8H9ClN2O4S/c1-16(12,13)15-11-8(10)14-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11) |
InChI-Schlüssel |
QYQXLNNMRLJVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)ON=C(N)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.